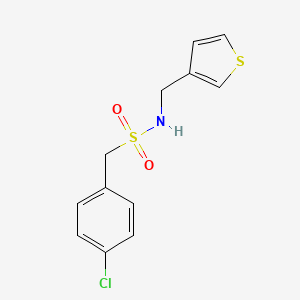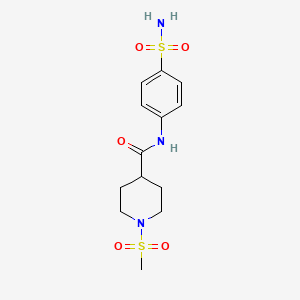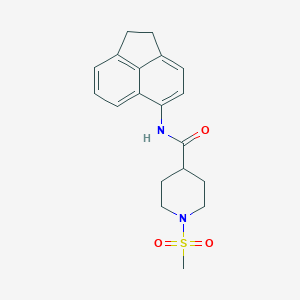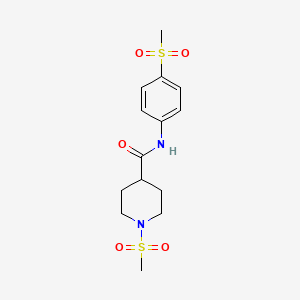![molecular formula C22H23N3O4 B6540181 3,4-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide CAS No. 1021223-91-5](/img/structure/B6540181.png)
3,4-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide is a complex organic compound featuring a benzamide core substituted with methoxy groups and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Attachment of the Propyl Linker: The propyl linker is introduced via alkylation reactions, often using halogenated propyl derivatives in the presence of a base.
Coupling with Benzamide: The final step involves coupling the pyridazinone intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzamide ring can undergo oxidation to form quinone derivatives.
Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, such as demethylation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation, followed by nucleophiles like alkyl halides or amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 3,4-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. The presence of the pyridazinone moiety, which is known to exhibit various pharmacological activities, suggests that this compound might have applications in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s effects could be mediated through binding to these targets, altering their activity, and thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the pyridazinone moiety, making it less complex and potentially less bioactive.
N-Propylbenzamide: Does not have the methoxy groups or the pyridazinone moiety, resulting in different chemical and biological properties.
Pyridazinone Derivatives: Compounds like 3-phenyl-6-oxo-1,6-dihydropyridazine, which share the pyridazinone core but lack the benzamide structure.
Uniqueness
3,4-Dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide is unique due to the combination of its benzamide and pyridazinone moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-19-11-9-17(15-20(19)29-2)22(27)23-13-6-14-25-21(26)12-10-18(24-25)16-7-4-3-5-8-16/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMKQTDERTZBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B6540100.png)

![2,5-difluoro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540107.png)
![5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B6540122.png)
![3-chloro-4-methoxy-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540129.png)
![1-(3-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B6540137.png)
![1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B6540145.png)


![1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B6540169.png)

![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]furan-2-carboxamide](/img/structure/B6540188.png)
![N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B6540204.png)
![2-(4-fluorophenyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6540214.png)
